molecular formula C12H24N4O7 B12285657 5-(Diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid

5-(Diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid

Cat. No.: B12285657
M. Wt: 336.34 g/mol
InChI Key: UEZWWYVAHKTISC-UHFFFAOYSA-N
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Description

Alpha-Fructose L-arginine is a compound formed by the combination of alpha-fructose, a simple sugar, and L-arginine, a semi-essential amino acid. This compound is of interest due to its potential applications in various fields, including medicine, nutrition, and biochemistry. Alpha-fructose is known for its role in energy metabolism, while L-arginine is involved in numerous physiological processes, including nitric oxide production and protein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Fructose L-arginine can be synthesized through the Maillard reaction, which involves the reaction between reducing sugars and amino acids. In this case, alpha-fructose reacts with L-arginine under controlled conditions to form the desired compound. The reaction typically requires a slightly acidic to neutral pH and moderate temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of Alpha-Fructose L-arginine can be achieved through microbial fermentation. Engineered strains of microorganisms, such as Escherichia coli, can be used to produce L-arginine, which is then reacted with alpha-fructose to form the compound. This method allows for large-scale production with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-Fructose L-arginine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of Alpha-Fructose L-arginine, such as oxidized or reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

Alpha-Fructose L-arginine has several scientific research applications, including:

    Chemistry: Used as a model compound to study the Maillard reaction and its implications in food chemistry.

    Biology: Investigated for its role in cellular metabolism and its potential effects on cellular functions.

    Medicine: Explored for its potential therapeutic effects, such as improving nitric oxide production and enhancing immune responses.

    Industry: Utilized in the production of functional foods and dietary supplements due to its potential health benefits.

Mechanism of Action

The mechanism of action of Alpha-Fructose L-arginine involves its interaction with various molecular targets and pathways. L-arginine is known to be a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and cardiovascular health. The compound may also influence protein synthesis and cellular metabolism through its amino acid component.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Arginyl-fructose: Formed from the reaction of arginine and fructose, known for its antioxidant and antidiabetic properties.

    Arginyl-fructosyl-glucose: Another Maillard reaction product with potential health benefits.

Uniqueness

Alpha-Fructose L-arginine is unique due to its specific combination of alpha-fructose and L-arginine, which may confer distinct physiological effects compared to other similar compounds

Properties

Molecular Formula

C12H24N4O7

Molecular Weight

336.34 g/mol

IUPAC Name

5-(diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid

InChI

InChI=1S/C12H24N4O7/c13-12(14)15-3-1-2-6(11(22)23)16-4-7(18)9(20)10(21)8(19)5-17/h6,8-10,16-17,19-21H,1-5H2,(H,22,23)(H4,13,14,15)

InChI Key

UEZWWYVAHKTISC-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)CN=C(N)N

Origin of Product

United States

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